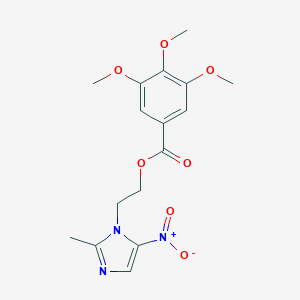
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate, also known as MNITB, is a compound that has shown promising results in scientific research as a potential drug candidate. It is a derivative of imidazole, a heterocyclic organic compound, and benzoate, a salt or ester of benzoic acid.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate involves the inhibition of DNA repair pathways, leading to increased DNA damage and cell death in cancer cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of the DNA repair enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in the repair of DNA damage caused by radiation and chemotherapy. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth and increased survival in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and selective cytotoxicity for cancer cells. However, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has limitations such as its low solubility in aqueous solutions and the need for optimization of its synthesis method for higher yields and purity.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the exploration of its potential therapeutic applications in other types of cancer and in combination with other cancer treatments. Additionally, the development of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate analogs with improved pharmacokinetic properties and efficacy is another potential future direction.
Synthesemethoden
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process involving the reaction of imidazole with 2-bromoethyl benzoate, followed by nitration and reduction. The final product is obtained by esterification of the resulting amine with 3,4,5-trimethoxybenzoic acid. The purity and yield of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate can be optimized through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in cancer treatment, specifically as a radiosensitizer and chemosensitizer. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation therapy, while chemosensitizers enhance the sensitivity of cancer cells to chemotherapy. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate has shown to increase the efficacy of both radiation therapy and chemotherapy in preclinical studies.
Eigenschaften
CAS-Nummer |
104575-36-2 |
|---|---|
Produktname |
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
Molekularformel |
C16H19N3O7 |
Molekulargewicht |
365.34 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H19N3O7/c1-10-17-9-14(19(21)22)18(10)5-6-26-16(20)11-7-12(23-2)15(25-4)13(8-11)24-3/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
SVTLMDWAMSAFIE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Andere CAS-Nummern |
104575-36-2 |
Synonyme |
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3,4,5-trimethoxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




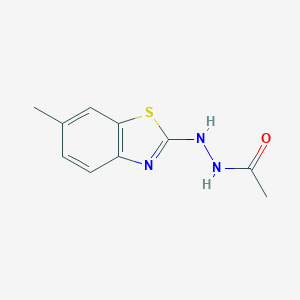
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
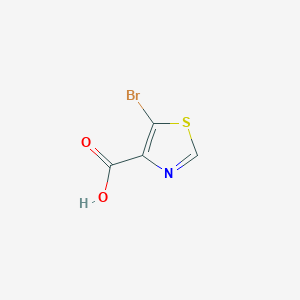

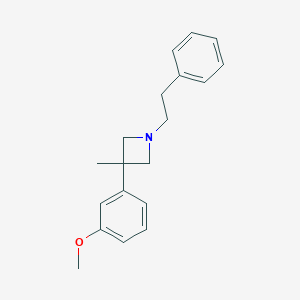
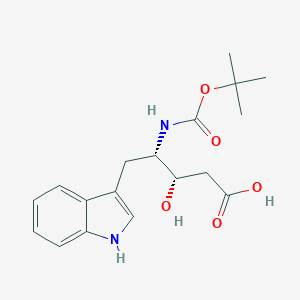
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

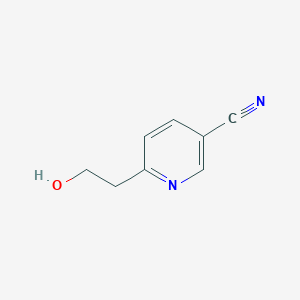
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)